

The Discovery and Development of Ethyl Dirazepate: A Technical Overview

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Compound of Interest

Compound Name: Ethyl dirazepate

Cat. No.: B1663309

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Abstract

Ethyl dirazepate is a benzodiazepine derivative developed by Sanofi-Winthrop, characterized by its anxiolytic and hypnotic properties.[1] Like other benzodiazepines, its primary mechanism of action is understood to be the potentiation of GABAergic neurotransmission through allosteric modulation of the GABA-A receptor. This document provides a technical guide to the available information on the discovery and development of **Ethyl dirazepate**, including its chemical properties, synthesis, and purported pharmacological effects. Due to the limited publicly available data, this paper also highlights the significant gaps in the quantitative pharmacological and pharmacokinetic characterization of this compound.

Introduction

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety and sleep disorders. Their discovery revolutionized psychiatric and neurological medicine. **Ethyl dirazepate** emerged from the extensive research and development efforts within this chemical class by Sanofi-Winthrop.[1] It is structurally identified as ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate.[1] Despite its development, detailed preclinical and clinical data for **Ethyl dirazepate** are not widely available in the public domain, suggesting its development may not have progressed to late-stage clinical trials or regulatory approval. This guide synthesizes the accessible information to provide a foundational

understanding for researchers interested in this compound or related benzodiazepine derivatives.

Chemical Properties and Synthesis

Chemical Structure and Properties

Property	Value
IUPAC Name	ethyl 7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate[1]
Molecular Formula	C ₁₈ H ₁₄ Cl ₂ N ₂ O ₃
Molar Mass	377.22 g/mol
CAS Number	23980-14-5[1]

Synthesis

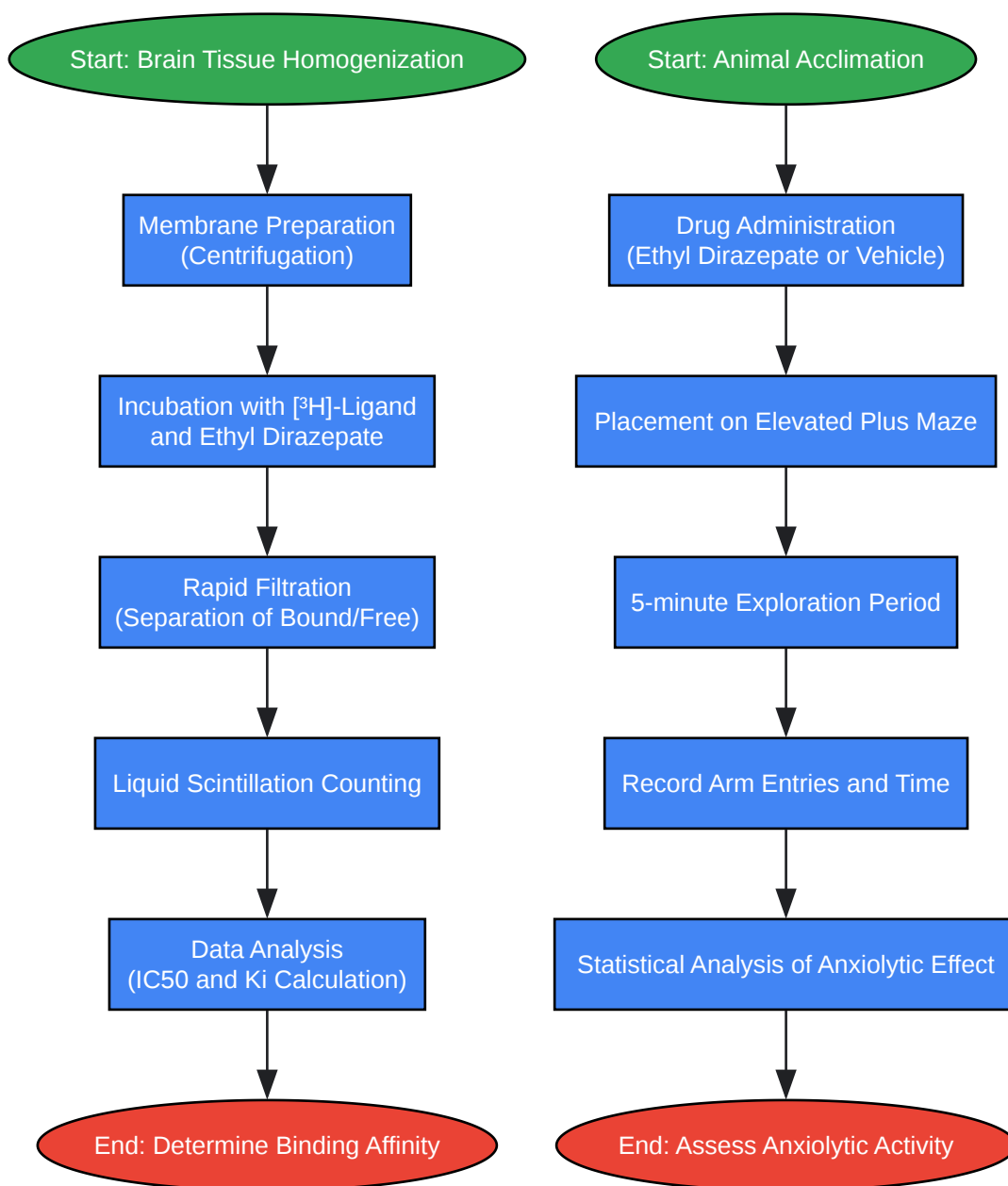
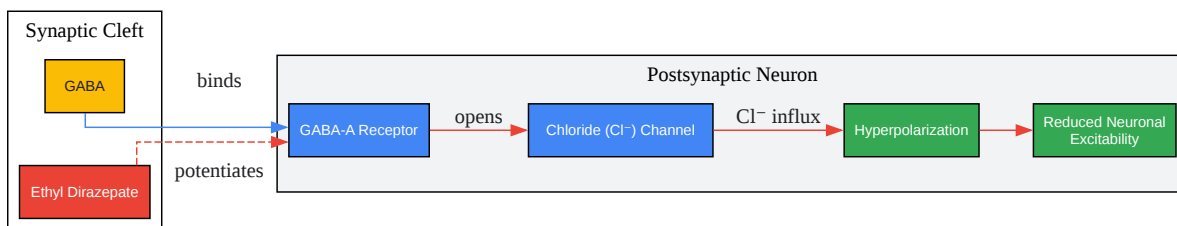
The synthesis of **Ethyl dirazepate**, like other benzodiazepines, involves the construction of the core diazepine ring system. While a specific, detailed protocol for **Ethyl dirazepate** is not readily available, the general synthetic route for related 1,4-benzodiazepine-3-carboxylates provides a likely pathway.

Mechanism of Action and Signaling Pathway

Ethyl dirazepate is presumed to act as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This mechanism is characteristic of the benzodiazepine class.

GABA-A Receptor Modulation

The binding of benzodiazepines to a specific site on the GABA-A receptor, distinct from the GABA binding site, enhances the receptor's affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability. This enhanced inhibitory signaling is the basis for the anxiolytic, sedative, muscle relaxant, and anticonvulsant effects of this drug class.



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References

- 1. Ethyl dirazepate - Wikipedia [en.wikipedia.org]
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